Hex-5-ene-1,2-diol
Overview
Description
Hex-5-ene-1,2-diol is an organic compound with the molecular formula C6H12O2 . It features a six-carbon chain with a double bond between the fifth and sixth carbon atoms and hydroxyl groups attached to the first and second carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-ene-1,2-diol can be synthesized through the dihydroxylation of hex-5-ene. This process involves the addition of hydroxyl groups to the double bond of hex-5-ene. Common reagents for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction with osmium tetroxide is typically carried out in the presence of a co-oxidant like hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more cost-effective and less hazardous reagents. One such method includes the use of peroxycarboxylic acids for the epoxidation of hex-5-ene, followed by hydrolysis to yield the diol .
Chemical Reactions Analysis
Types of Reactions: Hex-5-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding hexane-1,2-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products:
Oxidation: Hexane-1,2-dione or hexane-1,2-dicarboxylic acid.
Reduction: Hexane-1,2-diol.
Substitution: 1,2-dihalohexane.
Scientific Research Applications
Hex-5-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hex-5-ene-1,2-diol in chemical reactions typically involves the nucleophilic attack of the hydroxyl groups on electrophilic centers. In oxidation reactions, the double bond of the alkene is attacked by electrophilic oxygen species, leading to the formation of a cyclic intermediate, which is then hydrolyzed to yield the diol .
Comparison with Similar Compounds
Hex-5-ene-1,2-diol can be compared with other similar compounds such as:
Hexane-1,2-diol: Lacks the double bond, making it less reactive in certain types of reactions.
But-2-ene-1,4-diol: Has a shorter carbon chain and different positioning of hydroxyl groups.
Cyclohexane-1,2-diol: Contains a cyclic structure, leading to different chemical properties and reactivity.
This compound is unique due to its combination of an alkene and diol functional group, which allows it to participate in a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
hex-5-ene-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h2,6-8H,1,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTGQGJDNAGBCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958042 | |
Record name | Hex-5-ene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36842-44-1 | |
Record name | 5-Hexene-1,2-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36842-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hex-5-ene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036842441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-5-ene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-5-ene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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